molecular formula C18H24N2O2S B5593400 (1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5593400
M. Wt: 332.5 g/mol
InChI Key: NSTYSLDNMNJTRM-UONOGXRCSA-N
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Description

(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with thiophene moieties, such as:

  • (1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one analogs
  • Other diazabicyclo[3.2.2]nonane derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-19-14-8-7-13(17(19)21)10-20(11-14)18(22)16-9-12-5-3-2-4-6-15(12)23-16/h9,13-14H,2-8,10-11H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTYSLDNMNJTRM-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC4=C(S3)CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC4=C(S3)CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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